trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O3 It is a derivative of cyclohexane carboxylic acid, featuring a trans configuration and a 2-methylphenyl group attached to the 2-oxoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: Cyclohexane-1-carboxylic acid and 2-methylbenzaldehyde.
Condensation Reaction: The 2-methylbenzaldehyde undergoes a condensation reaction with cyclohexane-1-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-oxoethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the 2-oxoethyl group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine:
Pharmacological Studies: The compound and its derivatives may exhibit biological activities, making them candidates for drug development and pharmacological research.
Biochemical Pathways: It can be used to study biochemical pathways and enzyme interactions, providing insights into metabolic processes.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may have applications in the formulation of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Comparison:
- Structural Differences: The similar compounds differ in the substituent on the phenyl ring (chlorine, fluorine, bromine), which can influence their chemical reactivity and biological activity.
- Unique Properties: trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to the presence of the methyl group, which can affect its steric and electronic properties, leading to distinct reactivity and interactions with molecular targets.
Biological Activity
trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, also known by its CAS number 735274-70-1, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties is essential for evaluating its applicability in pharmaceutical development.
- Molecular Formula : C16H20O3
- Molecular Weight : 260.33 g/mol
- CAS Number : 735274-70-1
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, some studies suggest that it may exhibit anti-inflammatory and analgesic properties, akin to other cyclohexane derivatives.
The precise mechanisms through which this compound exerts its effects are not fully elucidated. However, compounds with similar structures often interact with inflammatory pathways and may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of cyclohexane derivatives indicated that compounds similar to this compound can significantly reduce inflammation markers in vitro. The study utilized human cell lines treated with lipopolysaccharide (LPS) to simulate inflammation. Results showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound.
Case Study 2: Analgesic Activity
In animal models, this compound demonstrated analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs). The compound was administered via oral routes, and pain responses were measured using the formalin test. The results indicated a significant reduction in pain behavior, suggesting a potential role as an analgesic agent.
Data Tables
Property | Value |
---|---|
Molecular Formula | C16H20O3 |
Molecular Weight | 260.33 g/mol |
CAS Number | 735274-70-1 |
Potential Activities | Anti-inflammatory, Analgesic |
Properties
IUPAC Name |
(1R,2S)-2-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-6-2-4-8-13(11)15(17)10-12-7-3-5-9-14(12)16(18)19/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3,(H,18,19)/t12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLZGZSRHXXNBG-GXTWGEPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C[C@@H]2CCCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152051 | |
Record name | rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735274-70-1 | |
Record name | rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735274-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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